

6-(Di-Boc-amino)-2-bromopyridine: A Versatile Intermediate for Drug Discovery

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Compound of Interest

Compound Name: **6-(Di-Boc-amino)-2-bromopyridine**

Cat. No.: **B1316325**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Di-Boc-amino)-2-bromopyridine has emerged as a critical building block in modern medicinal chemistry, offering a strategic entry point for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitors. The presence of the di-Boc (di-tert-butyloxycarbonyl) protected amine at the 6-position provides stability during synthetic transformations and allows for controlled deprotection, while the bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This combination of features enables the systematic construction of substituted aminopyridine scaffolds, which are prevalent in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and deprotection of **6-(Di-Boc-amino)-2-bromopyridine**, highlighting its utility as a key intermediate in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **6-(Di-Boc-amino)-2-bromopyridine** is presented below.

Property	Value
CAS Number	870703-61-0 [1] [2]
Molecular Formula	C ₁₅ H ₂₁ BrN ₂ O ₄ [1] [2]
Molecular Weight	373.24 g/mol [1] [2]
Appearance	Typically an off-white to light yellow solid.
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.

Experimental Protocols

Protocol 1: Synthesis of 6-(Di-Boc-amino)-2-bromopyridine

This protocol outlines the protection of the amino group of 2-amino-6-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 2-Amino-6-bromopyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

- Hexanes and Ethyl acetate

Procedure:

- To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous DCM or THF, add triethylamine (2.5 eq).
- Add di-tert-butyl dicarbonate (2.2 eq) and a catalytic amount of DMAP (0.1 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM or ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford **6-(Di-Boc-amino)-2-bromopyridine**.

Caption: Synthetic workflow for the preparation of **6-(Di-Boc-amino)-2-bromopyridine**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of **6-(Di-Boc-amino)-2-bromopyridine** with an arylboronic acid. The di-Boc protecting group enhances stability and often leads to cleaner reactions compared to the unprotected amine.

Materials:

- **6-(Di-Boc-amino)-2-bromopyridine** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 eq)

- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water (if using a mixed solvent system)
- Inert atmosphere (Argon or Nitrogen)

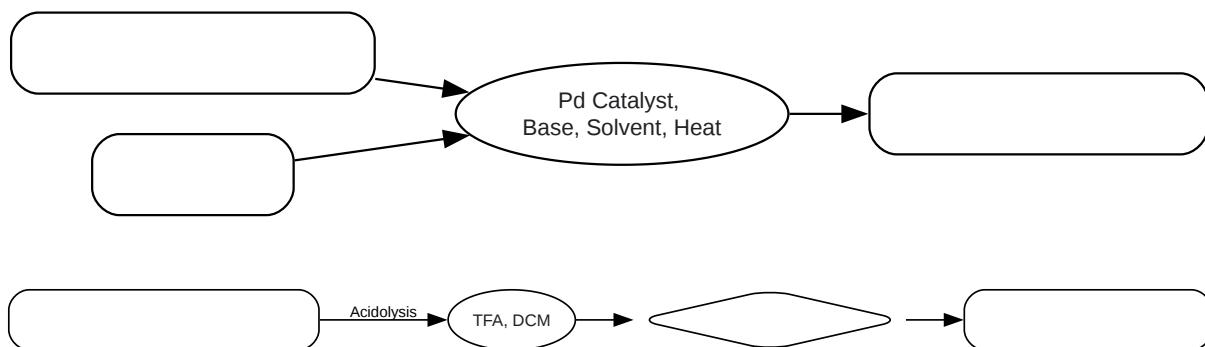
Procedure:

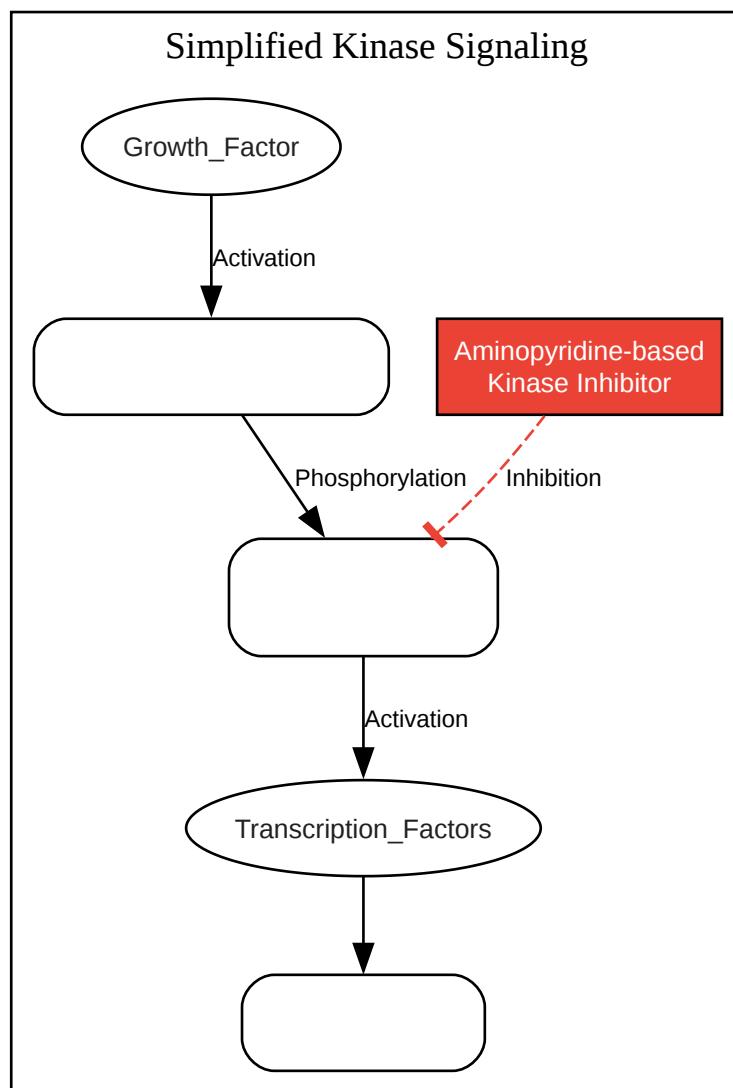
- To a flame-dried Schlenk flask under an inert atmosphere, add **6-(Di-Boc-amino)-2-bromopyridine**, the arylboronic acid, the base, and the palladium catalyst.
- Add the anhydrous, degassed solvent. If using a mixed solvent system like dioxane/water, add the degassed water via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
5-Bromo-2-methylpyridin-3-amine	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄ (2.0)	Dioxane/H ₂ O	90	12	85
2-Bromopyridine	4-Methoxyphenylboronic acid	PdCl ₂ (dpfp) (3)	K ₂ CO ₃ (2.0)	Toluene	100	8	92
6-Bromopyridin-3-amine	3-Fluorophenylboronic acid	Pd(OAc) ₂ /SPhos (2/4)	Cs ₂ CO ₃ (2.5)	Dioxane	100	16	78

Note: This data is representative for related bromopyridines and serves as a starting point for optimization with **6-(Di-Boc-amino)-2-bromopyridine**.^[3]





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